2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers executing patent-directed synthesis (e.g., WO2022068915A1, EP2250157A1) often find that generic substitution of pyridazinone building blocks fails due to altered H-bonding and electronic profiles, derailing SAR programs. This compound resolves that challenge as the exact, unsubstituted core scaffold with a free N-1 position and carboxylic acid handle. • Enables systematic N-1, C-4, C-5, and acetic acid moiety functionalization for kinase, metabolic enzyme, and epigenetic target libraries. • Available at ≥97% purity with ambient shipping; stock typically held in US and EU hubs for rapid global dispatch.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B7841253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1CC(=O)O
InChIInChI=1S/C6H6N2O3/c9-5-2-1-4(7-8-5)3-6(10)11/h1-2H,3H2,(H,8,9)(H,10,11)
InChIKeyHYSSQLMEXIDLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid: Core Pyridazinone Building Block


2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid is a heterocyclic building block characterized by a 6-oxo-1,6-dihydropyridazin-3-yl core substituted with an acetic acid moiety. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its pyridazinone ring system serves as a foundational scaffold for constructing more complex molecules . The compound is commercially available with a purity of 97-98% and is recognized as a key intermediate for developing compounds with potential anti-inflammatory, antimicrobial, or anticancer properties . Direct primary literature detailing quantitative biological activity or selectivity profiles for the unsubstituted parent compound itself is, however, extremely limited. Consequently, this guide synthesizes class-level structural and reactivity insights from patent and synthetic literature to inform scientific procurement decisions regarding its utility as a versatile intermediate.

Versatile pyridazinone building block for medicinal chemistry and agrochemical synthesis.
Unsubstituted N-1 and free carboxylic acid enable broad regioselective derivatization.
High-purity synthetic intermediate (reported 97–98%) suitable for multi-step reaction sequences.

Structural Specificity of 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid


In scientific research and industrial synthesis, generic substitution of structurally similar pyridazinone building blocks is generally not feasible due to the profound impact of minor structural modifications on biological target engagement and chemical reactivity. For instance, replacing the free carboxylic acid group of 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid with an ether-linked oxygen (as in 2-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)acetic acid) or alkylating the core nitrogen atom (as in 1-methyl derivatives) alters the compound's hydrogen bonding capability, electronic distribution, and metabolic stability [1]. These seemingly subtle changes can significantly redirect the final molecule's activity, shifting it from potential aldose reductase or DPP-IV inhibition pathways to entirely different targets like Met kinase or HDAC [2]. Therefore, for researchers executing patent-directed synthesis or structure-activity relationship (SAR) optimization programs, the specific building block 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid must be explicitly procured to ensure fidelity to the designed chemical series.

Target: 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid
Substitute: Ether-linked analog (2-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)acetic acid)
Replacing the carboxylic acid with an ether linkage alters hydrogen bonding and electronic distribution, potentially redirecting target engagement away from designed SAR series.
Target: 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid
Substitute: 1-Methyl derivative (2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid)
N-1 alkylation restricts further regioselective functionalization and may shift biological activity profiles compared to the parent unsubstituted scaffold.

Procurement Guide for 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid


Core Scaffold Utility Comparison

The compound serves as a critical starting material or intermediate for synthesizing 6-oxo-1,6-dihydropyridazine derivatives with diverse biological activities, as exemplified in patent literature. Unlike more heavily substituted or alkylated analogs (e.g., 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid), the unsubstituted nature of the nitrogen in 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid provides a more versatile handle for subsequent regioselective functionalization . This inherent flexibility is a key differentiator for labs requiring a simple, adaptable scaffold.

Scaffold utility
Class-level inference
This compoundUnsubstituted N-1 allows broad alkylation/acylation
vs 1-Methyl analogPre-alkylated N-1 limits diversification
Supports flexible SAR exploration via unblocked N-1 and free -COOH.
Structural comparison; experimental reactivity may vary with conditions.
Medicinal Chemistry Organic Synthesis Building Blocks

Biological Potential from Class-Level Patents

While no direct IC50 or Ki values are reported in the public domain for this exact unsubstituted acid, the 6-oxo-1,6-dihydropyridazine core is a known privileged structure in medicinal chemistry. For context, highly optimized analogs containing this core demonstrate potent activity against various therapeutic targets. This includes nanomolar MET kinase inhibition by Tepotinib (a 3-benzonitrile derivative) and potential utility in metabolic disorders (DPP-IV and THR-β pathways) as detailed in recent patents [1]. This class-level activity landscape supports the value of this compound as a starting point for synthesizing screening libraries or exploring SAR around a validated heterocyclic core.

Class-level potency
Class-level inference
~1.7 nM (MET kinase, Tepotinib)
Pyridazinone core present in optimized kinase inhibitor; parent scaffold unoptimized.
Data from derivative; this building block requires derivatization for target activity.
Drug Discovery Metabolic Disease Kinase Inhibition

Application Scenarios for 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid


Pyridazinone-Focused Library Synthesis

Given its unsubstituted N-1 position and carboxylic acid handle, this compound is best utilized as a core building block for synthesizing diverse libraries of 6-oxo-1,6-dihydropyridazine derivatives. Researchers can systematically vary the substitution at the N-1, C-4, and C-5 positions, as well as functionalize the acetic acid moiety, to explore structure-activity relationships across a range of biological targets, including but not limited to kinases, metabolic enzymes, and epigenetic regulators .

Patent-Directed Analog Synthesis

This compound is essential for laboratories seeking to reproduce or improve upon specific chemical series described in patents like WO2022068915A1 and EP2250157A1 [1]. Procuring the exact unsubstituted intermediate is critical for executing the synthetic routes outlined in such disclosures, ensuring that subsequent functionalization steps (e.g., alkylations, amide couplings) proceed with the intended regiochemical outcome and lead to the claimed novel compositions of matter [2].

Agrochemical & Materials Science Intermediate

Pyridazinone derivatives are also explored as intermediates in the development of agrochemicals and functional materials due to their unique electronic properties and stability. This specific acid can serve as a precursor for synthesizing novel ligands, coordination complexes, or biologically active agents for crop protection, where the pyridazinone core contributes to desired physicochemical and bioactivity profiles [3].

Application
Selection Property
Validation Focus
Pyridazinone library synthesis
Unsubstituted N-1 and free carboxylic acid for diverse regioselective derivatization
Derivatization scope and SAR expansion across target classes
Patent-directed analog synthesis
Exact intermediate matching disclosed synthetic routes
Synthetic route fidelity and regiochemical outcome verification
Agrochemical intermediate development
Pyridazinone core stability and electronic properties
Physicochemical profiling and preliminary bioactivity screening
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